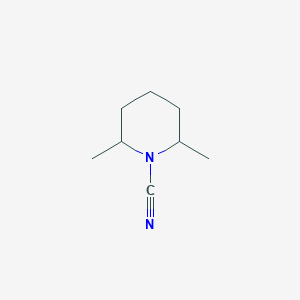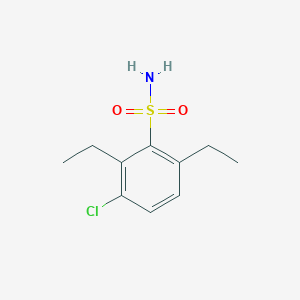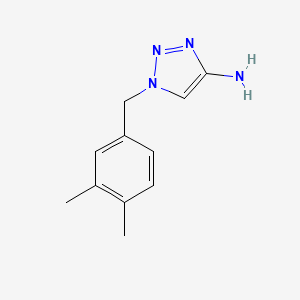
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Chloromethylation of o-xylene: The starting material, o-xylene, undergoes chloromethylation in a CTAB micellar catalytic system to form 3,4-dimethylbenzyl chloride.
Formation of 3,4-dimethylbenzyl azide: The 3,4-dimethylbenzyl chloride is then reacted with sodium azide to form 3,4-dimethylbenzyl azide.
Cycloaddition Reaction: The 3,4-dimethylbenzyl azide undergoes a cycloaddition reaction with propargylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylbenzyl alcohol: A related compound with a similar benzyl group but lacks the triazole ring.
1-(3,4-Dimethylphenyl)-1h-1,2,3-triazole: Similar structure but without the amine group on the triazole ring.
Uniqueness
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both the 3,4-dimethylbenzyl group and the triazole ring with an amine group
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
1-[(3,4-dimethylphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-10(5-9(8)2)6-15-7-11(12)13-14-15/h3-5,7H,6,12H2,1-2H3 |
Clé InChI |
QIXYTXCEFNWXFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN2C=C(N=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




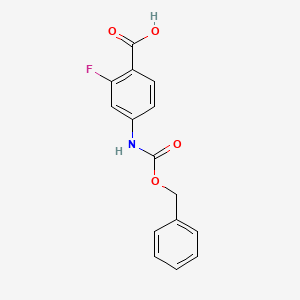
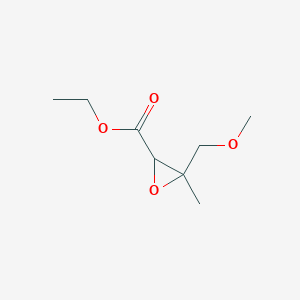
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
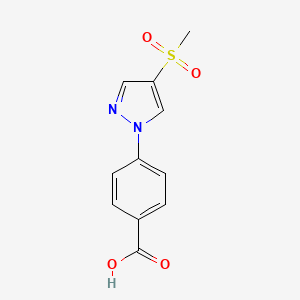

![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
